

# Technical Guide: 3-(tert-Butyl)-4-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 3-(tert-Butyl)-4-hydroxybenzaldehyde

CAS No.: 65678-11-7

Cat. No.: B1274156

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CAS Registry Number: 65678-11-7 IUPAC Name: 3-tert-butyl-4-hydroxybenzaldehyde

Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>2</sub> Molecular Weight: 178.23 g/mol [1][2]

## Executive Summary

**3-(tert-Butyl)-4-hydroxybenzaldehyde** is a mono-substituted sterically hindered phenol derivative.[1][2] Unlike its more common di-tert-butyl analog (3,5-di-tert-butyl-4-hydroxybenzaldehyde), this molecule possesses a unique asymmetry that allows for site-specific functionalization.[1][2] It serves as a vital pharmacophore in the synthesis of dual-action anti-inflammatory agents (COX/5-LOX inhibitors), Maillard reaction inhibitors, and Schiff base ligands for organometallic catalysis.[1] Its structural significance lies in the ortho-tert-butyl group, which provides lipophilicity and radical scavenging capability while leaving the meta positions open for further derivatization.[1][2]

## Molecular Architecture & Physicochemical Profile[1][2]

The molecule features a phenol core with an aldehyde at the para position and a bulky tert-butyl group at the meta position (relative to the aldehyde).[2][3] This configuration creates a "molecular shield" around the hydroxyl group, modulating its pKa and oxidative stability.[3]

## Key Physicochemical Data

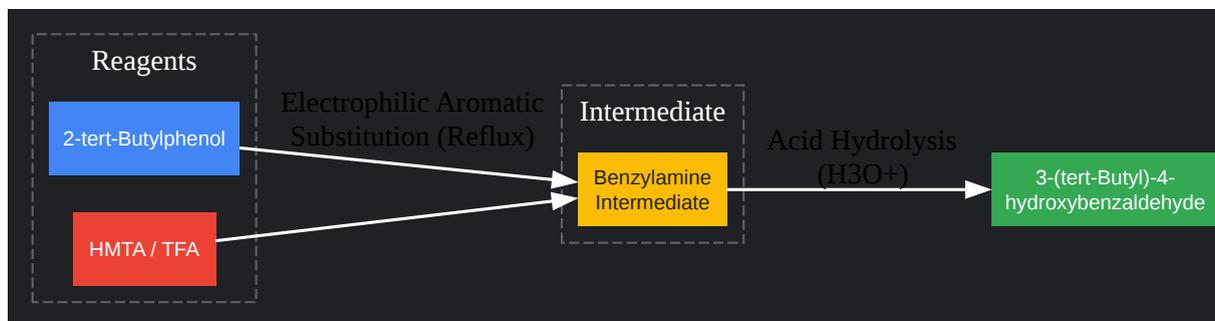
Property	Value / Characteristic	Relevance
Physical State	Crystalline Solid / Pale Yellow Powder	Handling and dosage formulation.[1][2]
Solubility	Soluble in MeOH, EtOH, DMSO, CHCl <sub>3</sub>	Compatible with standard organic synthesis workflows.[1][3]
pKa (Phenolic)	~8.0 - 8.5 (Predicted)	Higher than unsubstituted phenol due to electron-donating alkyl group.[1][2]
Reactivity	High (Aldehyde), Moderate (Phenol)	Aldehyde allows Knoevenagel/Schiff base reactions; Phenol allows esterification.[3]

## Synthetic Methodology: Regioselective Formylation

The synthesis of the mono-tert-butyl derivative requires precise regiocontrol to avoid over-substitution or ortho-formylation.[1][2] The Duff Reaction is the preferred method for introducing the formyl group at the para position of 2-tert-butylphenol.[1][2]

## Reaction Mechanism (The Duff Pathway)

The reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA).[3] The steric bulk of the tert-butyl group at position 2 directs the electrophilic attack of the iminium species to the para position (position 4).[1][2][3]



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Figure 1: Regioselective formylation mechanism via the Duff reaction pathway.[1][3]

## Experimental Protocol

Objective: Synthesis of **3-(tert-Butyl)-4-hydroxybenzaldehyde** from 2-tert-butylphenol.

Reagents:

- 2-tert-Butylphenol (1.0 eq)[1][2]
- Hexamethylenetetramine (HMTA) (2.0 eq)[3]
- Trifluoroacetic acid (TFA) (Solvent/Catalyst)[3]
- HCl (3N) for hydrolysis[3]

Step-by-Step Procedure:

- Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-tert-butylphenol (15 g, 100 mmol) in TFA (80 mL).
- Addition: Add HMTA (28 g, 200 mmol) in portions to the stirring solution. Note: Exothermic reaction; cool in an ice bath if necessary.[1][3]
- Reflux: Heat the mixture to reflux (approx. 80-90°C) under an inert atmosphere (N<sub>2</sub>) for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.[3]

- Hydrolysis: Cool the orange/red solution to room temperature. Pour the mixture into 3N HCl (200 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate.
- Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL).[2][3] Combine organic layers.
- Purification: Wash the organic phase with water (2x) and brine (1x). Dry over anhydrous MgSO<sub>4</sub>. Concentrate under reduced pressure.
- Isolation: Purify the crude residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a pale yellow solid.

#### Validation Criteria:

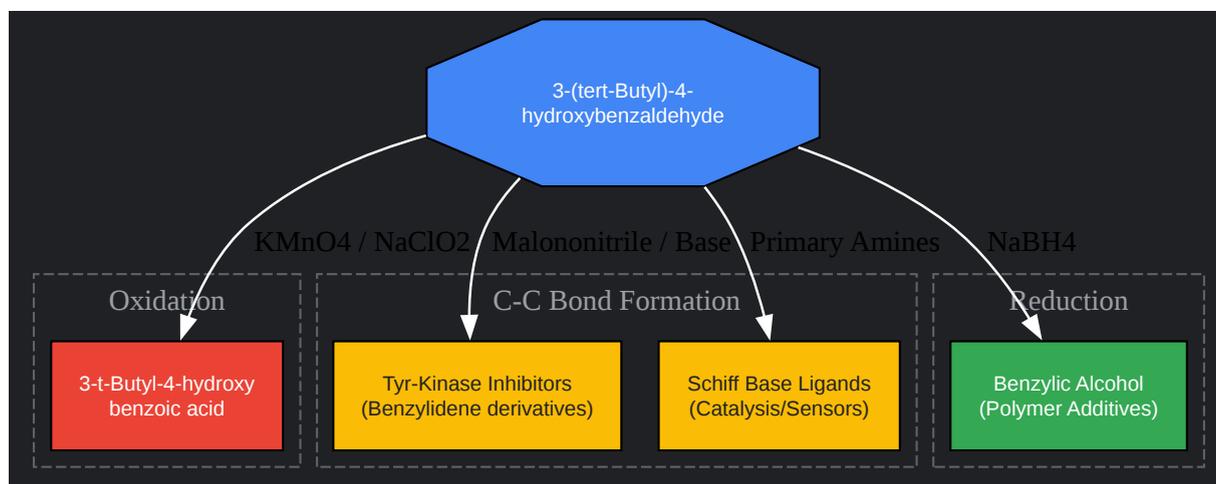
- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the aldehyde singlet at ~9.8 ppm, the tert-butyl singlet (~1.4 ppm), and the characteristic aromatic splitting pattern (doublet, doublet of doublets, doublet).[3]
- IR: Strong Carbonyl stretch at ~1670 cm<sup>-1</sup>. [2][3]

## Reactivity Profile & Pharmaceutical Applications[2] [4][5]

The utility of **3-(tert-Butyl)-4-hydroxybenzaldehyde** stems from its dual functionality. It acts as a "linchpin" in drug discovery, connecting lipophilic domains with polar pharmacophores.[2][3]

### Reactivity Logic[2][3]

- Aldehyde (C-1): Susceptible to nucleophilic attack.[1][2][3] Key for Knoevenagel condensations to form cinnamates (UV absorbers) or reductive amination to form amine ligands.[3]
- Phenol (C-4): Can be protected (e.g., methoxymethyl ether) to allow chemistry at the aldehyde, or esterified to create prodrugs.[3]
- tert-Butyl (C-3): Inert steric blocker.[1][2] Prevents metabolic oxidation at the ortho position and increases lipophilicity (LogP).[3]



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Figure 2: Divergent synthesis pathways from the core aldehyde scaffold.[1][2]

## Case Study: Synthesis of Anti-Inflammatory Scaffolds

This molecule is a precursor to analogs of Tebufelone and Darbufelone, which are dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[2][3] The mono-tert-butyl motif is often explored to fine-tune the solubility and binding affinity compared to the bulkier di-tert-butyl analogs.[1][2]

- Mechanism: The aldehyde undergoes condensation with ketones (e.g., 5-hexyn-1-one derivatives) to form the chalcone-like backbone essential for enzyme active site occupancy.[1][2]
- Maillard Inhibition: Japanese patent JP2000256259A identifies this specific aldehyde as an inhibitor of the Maillard reaction, relevant for treating diabetic complications (neuropathy/retinopathy).[3]

## References

- Chemical Identity: Sigma-Aldrich. **3-(Tert-butyl)-4-hydroxybenzaldehyde** Product Sheet. CAS 65678-11-7.[1] [Link](#)(Note: Link directs to the structural analog family; verify specific catalog number).

- Synthesis Protocol: Smith, W. E.[3] "The Duff Reaction. Formylation of Phenols." Journal of Organic Chemistry, 1972, 37(24), 3972–3973.[3] (Foundational method for hindered phenols).[2][3]
- Pharmaceutical Application: Nippon Zoki Pharmaceutical Co Ltd.[2][3][4] Maillard Reaction Inhibitor.[2][3] JP2000256259A, 2000.[3] [Link](#)
- Structural Analog Data: PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.[1][2] (Used for comparative physicochemical properties).[2][3] [Link](#)[3]

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## Sources

- 1. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [[webbook.nist.gov](http://webbook.nist.gov)]
- 2. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 4. JP2000256259A - [patents.google.com](http://patents.google.com) - Google Patents [[patents.google.com](http://patents.google.com)]
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